A Technical Guide to the Chemical Structure and Physicochemical Characterization of 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid
A Technical Guide to the Chemical Structure and Physicochemical Characterization of 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid
Abstract: This document provides a comprehensive technical overview of 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid, a complex derivative of N-acetyl-aspartic acid. While this molecule is not extensively documented in public literature, this guide constructs a robust scientific profile based on its constituent chemical architecture. We will detail its structural features, predicted physicochemical properties, a plausible synthetic strategy, and a complete, self-validating workflow for its analytical characterization. This guide is intended for researchers in medicinal chemistry, drug development, and analytical sciences, offering field-proven insights into the evaluation of novel chemical entities.
Molecular Structure and Identification
The nomenclature, 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid, precisely defines the molecule's connectivity. It is fundamentally a derivative of aspartic acid, featuring two key modifications:
-
N-terminal Acetylation: The primary amine at the alpha-position (C2) of the original aspartic acid backbone is acetylated, forming an acetamido group. This modification is significant as N-acetyl-aspartic acid (NAA) itself is the second most abundant molecule in the brain, playing roles in neuronal osmosis and as a source of acetate for myelin synthesis.[1][2]
-
Side-Chain Amidation: The side-chain (beta) carboxylic acid at C4 has been converted into an amide via condensation with the aromatic amine, 4-nitroaniline. The 4-nitroaniline moiety is a well-known chemical intermediate, often used to introduce specific electronic properties or as a chromophore.[3][4]
The resulting structure contains a chiral center at C3 (S-configuration is assumed, originating from L-aspartic acid), a free carboxylic acid, two distinct amide linkages, and an aromatic nitro group.
Chemical Structure Diagram
Caption: Chemical structure of 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid.
Predicted Physicochemical Properties
A molecule's physical properties are dictated by its structure. For this compound, we predict the following characteristics, which are crucial for anticipating its behavior in experimental settings, from dissolution to chromatographic separation.
| Property | Predicted Value | Rationale & Implication |
| Molecular Formula | C₁₃H₁₃N₃O₆ | Derived from structural analysis. |
| Molecular Weight | 307.26 g/mol | Essential for mass spectrometry and stoichiometric calculations. |
| Physical State | Yellow Crystalline Solid | The nitroaniline moiety confers a yellow color.[3][5] The high molecular weight and potential for hydrogen bonding suggest a solid state at room temperature. |
| Hydrogen Bond Donors | 3 | (Carboxylic acid -OH, two amide N-H groups). Influences solubility and crystal packing. |
| Hydrogen Bond Acceptors | 8 | (Three carbonyl O, two nitro O, one carboxylic acid O, two amide O). High count suggests potential for interactions with polar solvents. |
| XLogP3 | ~0.8 | Calculated based on similar structures. Indicates moderate lipophilicity, though the free carboxyl will be ionized at physiological pH, significantly increasing hydrophilicity. |
| Polar Surface Area | ~160 Ų | A large polar surface area suggests potentially poor passive membrane permeability, a key consideration in drug development. |
Proposed Synthetic Pathway
The synthesis of this molecule can be logically achieved through a standard peptide coupling reaction, a cornerstone of medicinal chemistry. The causality behind this multi-step approach is to ensure regioselective formation of the desired amide bond at the side-chain carboxyl group, preventing unwanted side reactions at the alpha-carboxyl group.
Caption: Proposed synthetic workflow via selective protection, coupling, and deprotection.
-
Protection of the α-Carboxylic Acid: The synthesis commences with N-acetyl-L-aspartic acid. To selectively activate the side-chain (β) carboxyl group, the more acidic α-carboxyl group must first be protected. Benzylation (using benzyl bromide) is a common and robust choice, yielding the α-benzyl ester. This choice is strategic because benzyl esters can be cleanly removed under mild conditions that do not affect the other functional groups.[6]
-
Amide Bond Formation: The protected intermediate is then coupled with 4-nitroaniline. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) is a field-proven method.[7] EDC activates the free β-carboxylic acid, making it susceptible to nucleophilic attack by the amine of 4-nitroaniline. HOBt is included to suppress side reactions and minimize racemization at the chiral center.
-
Deprotection: The final step is the removal of the benzyl protecting group. This is efficiently accomplished via catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst). This method is highly selective and provides the final product with high purity.
Comprehensive Analytical Characterization Workflow
Establishing the identity, purity, and structure of a novel compound is a non-negotiable requirement for any research or development application. The following workflow represents a self-validating system, where orthogonal techniques are used to build a complete and trustworthy analytical profile.[8][9]
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Purity Determination: The Foundation of Trustworthiness
Purity is the most critical initial parameter. An impure sample can lead to erroneous biological data and incorrect structural interpretation.[8][10]
This classical technique provides a rapid and reliable indication of purity. A pure crystalline compound will exhibit a sharp, well-defined melting point range (typically < 2°C), whereas an impure sample will melt over a broader range and at a lower temperature.[11]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[12] Load the powder into a capillary tube to a height of 2-3 mm, packing it firmly by tapping.[12][13]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[14]
-
Measurement: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute for an accurate measurement.[12][13][15]
-
Recording Data: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[13] A fresh sample must be used for any repeat measurements.[13]
HPLC is the gold standard for quantitative purity assessment in the pharmaceutical industry. By separating the sample from potential impurities, it allows for precise quantification of purity, typically expressed as a percentage of the total peak area.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the acidic analyte.
-
Rationale: The gradient elution is necessary to separate compounds with a range of polarities, from polar starting materials to less polar byproducts.
-
-
Detection: UV detection at 254 nm and a wavelength specific to the nitroaniline chromophore (~380 nm) for enhanced sensitivity and specificity.
-
Analysis: The purity is calculated from the integrated area of the main peak relative to the total area of all peaks in the chromatogram. For regulatory purposes, a purity of >95% is typically required.[10]
Structural Elucidation: Confirming Molecular Identity
A combination of spectroscopic techniques is required for unambiguous structure confirmation.[16]
MS confirms the molecular weight of the compound, providing the most direct evidence of its elemental composition.[17][18]
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[19] The sample must be free of inorganic salts, which can interfere with ESI.[19]
-
Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested. Given the acidic proton, negative mode is expected to give a strong signal.
-
Analysis: The primary objective is to find the ion corresponding to the predicted molecular weight (307.26 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by providing a mass measurement with high accuracy (e.g., within 5 ppm).
-
Expected Ion (Positive Mode): m/z 308.08
-
Expected Ion (Negative Mode): m/z 306.07
-
NMR is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[16][20] A full suite of 1D (¹H, ¹³C) and potentially 2D experiments provides an unambiguous structural fingerprint.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[21] DMSO-d₆ is an excellent choice as it will solubilize the polar compound and allow for the observation of exchangeable protons (N-H, O-H).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
Predicted Spectral Data: The following table outlines the expected signals.
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.5 | broad s | 1H | -COOH |
| Amide (Anilino) | ~10.5 | s | 1H | Ar-NH -CO |
| Aromatic | ~8.2 | d | 2H | Protons ortho to -NO₂ |
| Aromatic | ~8.0 | d | 2H | Protons meta to -NO₂ |
| Amide (Acetamido) | ~8.3 | d | 1H | CH-NH -CO |
| Methine | ~4.7 | m | 1H | CH (NHAc) |
| Methylene | ~2.8 | m | 2H | -CH₂ -COOH |
| Methyl | ~1.9 | s | 3H | -CO-CH₃ |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carbonyls | ~172, 171, 169 | COOH, 2x C=O (Amide) |
| Aromatic (quaternary) | ~145, 143 | C-NO₂, C-NH |
| Aromatic (CH) | ~125, 119 | Ar-CH |
| Methine | ~50 | CH(NHAc) |
| Methylene | ~36 | CH₂-COOH |
| Methyl | ~22 | -CH₃ |
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[22]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal. No extensive preparation is needed.[23]
-
Data Acquisition: Collect a spectrum over the range of 4000-600 cm⁻¹. A background scan should be run first and automatically subtracted from the sample spectrum.[24]
-
Predicted Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretch | Amides |
| 3300-2500 (broad) | O-H Stretch | Carboxylic Acid |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1680-1650 | C=O Stretch (Amide I) | Amides |
| ~1550 & ~1350 | N-O Asymmetric & Symmetric Stretch | Nitro Group |
| ~1590, ~1490 | C=C Stretch | Aromatic Ring |
Key Physical Property Assessment: Equilibrium Solubility
For any compound intended for biological study, understanding its aqueous solubility is paramount. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, and a standardized shake-flask method is the accepted protocol.[25][26][27]
Experimental Protocol (Shake-Flask Method):
-
Media Preparation: Prepare three buffers: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[27]
-
Experiment Setup: Add an excess amount of the solid compound to a known volume of each buffer in triplicate. The goal is to achieve a saturated solution with visible solid remaining.
-
Equilibration: Agitate the samples in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[28]
-
Sample Processing: After equilibration, allow the samples to settle. Withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method developed for purity testing.
-
Data Analysis: The solubility is reported in mg/mL at each pH. The compound's solubility will likely be lowest at acidic pH where the carboxylate is protonated and will increase as the pH rises and the carboxylic acid deprotonates to the more soluble carboxylate salt.
Conclusion
This guide has established a comprehensive technical profile for 3-Acetamido-4-(4-nitroanilino)-4-oxobutanoic acid. By integrating principles of chemical structure, predictive modeling, and established analytical science, we have outlined a robust framework for its synthesis and characterization. The detailed, self-validating protocols for purity, structural elucidation, and physicochemical property assessment provide a clear and trustworthy pathway for any scientist or researcher aiming to work with this or similar novel chemical entities. Adherence to these methodologies ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.
References
- Benchchem. (n.d.). Enzymatic Synthesis of N-Acyl-L-Aspartic Acid Derivatives: A Technical Guide.
- Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidaion of Complex Organic Molecules.
- University of Calgary. (n.d.). Melting point determination.
- Westlab. (2023, May 8). Measuring the Melting Point.
- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis.
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.
- University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Yuliyati, Y. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- University of Houston. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- Mueller Lab. (n.d.). Fourier Transform Infrared Spectroscopy.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality. NCBI Bookshelf.
- Bin Selim, E. A., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Journal of Education for Pure Science-Universities of Thi-Qar.
- The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.
- Ganesan, A., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- PubChem. (n.d.). (S)-3-Amino-4-((4-nitrophenyl)amino)-4-oxobutanoic acid hydrochloride.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- LookChem. (n.d.). 4-Nitroaniline.
- Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- World Health Organization. (n.d.). Annex 4.
- National Center for Biotechnology Information. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. PMC - NIH.
- ECHEMI. (n.d.). 100-01-6, 4-Nitroaniline Formula.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- Google Patents. (n.d.). CN114014773A - Preparation method of N-acetyl-L-aspartic acid.
- PubChem. (n.d.). 4-Nitroaniline.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- biocrates life sciences ag. (2025, March 11). N-acetyl-aspartic acid (NAA) - metabolite.
- Wikipedia. (n.d.). 4-Nitroaniline.
- Wikipedia. (n.d.). N-Acetylaspartic acid.
- EvitaChem. (n.d.). Buy 4-(3-Acetamidophenyl)-4-oxobutanoic acid (EVT-1290772).
- Chemdiv. (n.d.). Compound 4-(4-nitroanilino)-4-oxobutanoic acid.
Sources
- 1. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 2. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. 4-Nitroaniline|lookchem [lookchem.com]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. westlab.com [westlab.com]
- 15. thinksrs.com [thinksrs.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. NMR Spectroscopy [www2.chemistry.msu.edu]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. labindia-analytical.com [labindia-analytical.com]
- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 25. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 26. fda.gov [fda.gov]
- 27. who.int [who.int]
- 28. lup.lub.lu.se [lup.lub.lu.se]
